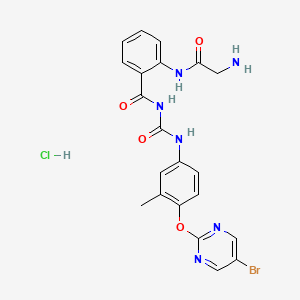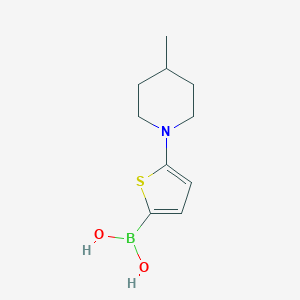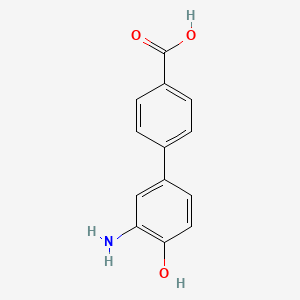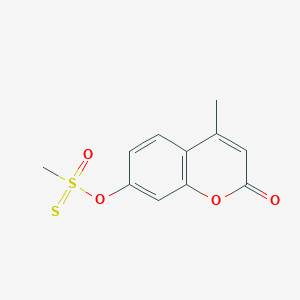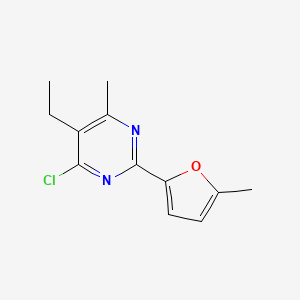
2,4,5-Trimethoxybenzyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₇H₂₀O₆S. It is a derivative of benzene, featuring a trimethoxyphenyl group and a methylbenzene sulfonate group. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,4,5-trimethoxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,4,5-Trimethoxybenzyl alcohol+4-Methylbenzenesulfonyl chloride→(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The trimethoxyphenyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide or sulfonate ester derivatives, while oxidation and reduction reactions can lead to different functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The sulfonate group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate.
Trimethoprim: Contains a trimethoxyphenyl group and is used as an antibiotic.
Uniqueness
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of a trimethoxyphenyl group and a sulfonate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its utility in scientific studies.
Propiedades
Fórmula molecular |
C17H20O6S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2,4,5-trimethoxyphenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O6S/c1-12-5-7-14(8-6-12)24(18,19)23-11-13-9-16(21-3)17(22-4)10-15(13)20-2/h5-10H,11H2,1-4H3 |
Clave InChI |
RPKOQDMHKQTMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


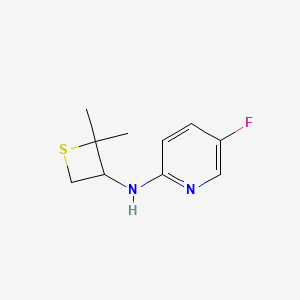
![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
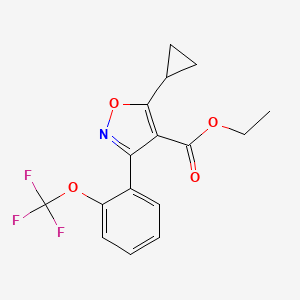
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
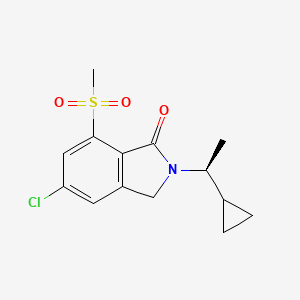
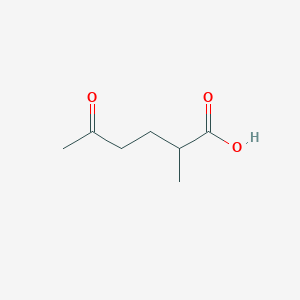


![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
